1-(3-Chlorophenyl)guanidine nitrate

Vue d'ensemble

Description

1-(3-Chlorophenyl)guanidine nitrate , also known as guanidinium nitrate , is a colorless, water-soluble salt with the chemical formula [C(NH₂)₃]NO₃. It is produced on a large scale and serves as a precursor for nitroguanidine , which finds applications in pyrotechnics, gas generators, and other fields .

Synthesis Analysis

Guanidine nitrate is industrially produced by the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate . This process yields the guanidine nitrate salt, which has been used as a monopropellant in the Jetex engine for model airplanes. Notably, it exhibits a high gas output and a relatively low flame temperature, making it attractive for propulsion systems .

Molecular Structure Analysis

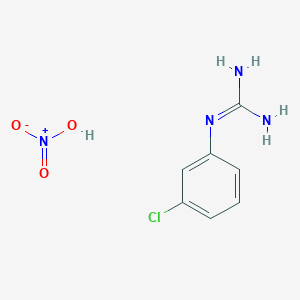

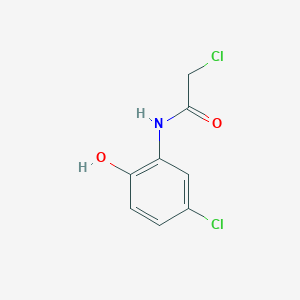

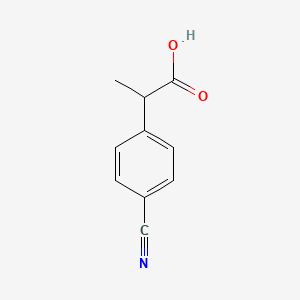

The molecular formula of 1-(3-Chlorophenyl)guanidine nitrate is C₇H₉ClN₄O₃ . Its structure consists of a guanidinium cation ([C(NH₂)₃]⁺) and a nitrate anion ([NO₃]⁻). The guanidinium cation features three amino groups (NH₂) attached to a central carbon atom. The chlorine-substituted phenyl group (3-chlorophenyl) is also part of the molecule .

Applications De Recherche Scientifique

Organocatalysis and Synthesis of Heterocycles

Guanidines serve as valuable scaffolds in organocatalysis. The one-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines provides an efficient route to access these compounds . Researchers can explore their use as catalysts in organic reactions or as building blocks for heterocyclic compounds.

Photocatalysis and Solar Cells

Guanidine derivatives have been investigated for their photocatalytic properties. While the specific application of 1-(3-Chlorophenyl)guanidine nitrate in this context requires further exploration, its potential in heterogenous photocatalysis merits attention . Additionally, it may find relevance in solar cell fabrication.

Biotherapy and Antitumor Activity

Certain guanidine-based compounds exhibit antitumor activity. For instance, aryl pyrroles synthesized from guanidine derivatives have been evaluated for their in vivo and in vitro effects. These compounds could potentially act synergistically with other immunosuppressive agents, making them promising candidates for biotherapy .

Mécanisme D'action

As a gas generator, guanidine nitrate is employed in automobile airbags. It offers advantages over older airbag propellants, such as sodium azide and potassium nitrate, due to its lower toxicity and reduced sensitivity to moisture. Additionally, it outperforms cheap ammonium nitrate in terms of safety and effectiveness .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chlorophenyl)guanidine;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQLFDBCSMOUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)guanidine nitrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3036556.png)

![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)

![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)

![2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B3036566.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)